(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate
Description
The compound (S)-tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS: 1441670-89-8) is a spirocyclic organic molecule with a molecular formula of C₂₇H₂₆BrF₂N₃O₂ and a molecular weight of 542.42 g/mol . Key structural features include:
- A 5-azaspiro[2.4]heptane core, which introduces conformational rigidity.
- A 7-bromo-9,9-difluoro-9H-fluoren-2-yl substituent attached to an imidazole ring, contributing to lipophilicity and electronic effects.
- A tert-butyl carbamate group, which enhances stability and modulates solubility .
This compound is primarily used as an intermediate in the synthesis of Ledipasvir, a hepatitis C virus (HCV) NS5A inhibitor . Physicochemical properties include a density of 1.5±0.1 g/cm³, boiling point of 681.1±55.0 °C, and a high lipophilicity (LogP = 5.49) .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (6S)-6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26BrF2N3O2/c1-25(2,3)35-24(34)33-14-26(8-9-26)12-22(33)23-31-13-21(32-23)15-4-6-17-18-7-5-16(28)11-20(18)27(29,30)19(17)10-15/h4-7,10-11,13,22H,8-9,12,14H2,1-3H3,(H,31,32)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEZIZZCMWUQHO-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001101609 | |
| Record name | 5-Azaspiro[2.4]heptane-5-carboxylic acid, 6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-, 1,1-dimethylethyl ester, (6S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1441670-89-8 | |
| Record name | 5-Azaspiro[2.4]heptane-5-carboxylic acid, 6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-, 1,1-dimethylethyl ester, (6S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1441670-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-tert-Butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro(2.4)heptane-5-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441670898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Azaspiro[2.4]heptane-5-carboxylic acid, 6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-, 1,1-dimethylethyl ester, (6S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate, commonly referred to by its CAS number 1441670-89-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C27H26BrF2N3O2 |
| Molecular Weight | 542.41 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 681.1 ± 55.0 °C |
| Flash Point | 365.7 ± 31.5 °C |
These properties indicate a compound with significant molecular complexity and potential for various interactions in biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic structure and the introduction of the bromodifluorofluorene moiety. Specific synthetic routes are often proprietary or detailed in specialized literature.
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic applications:
Anticancer Activity
One study evaluated a related compound's effect on various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). The results indicated that compounds within this class exhibited significant cytotoxicity, with IC50 values ranging from low micromolar concentrations, suggesting a promising avenue for cancer treatment .
Case Studies
Several case studies highlight the compound's relevance:
- Case Study on Cytotoxicity : A related study found that compounds similar to (S)-tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane exhibited significant cytotoxicity against MCF-7 cells (human breast cancer), with some derivatives showing enhanced potency compared to standard chemotherapeutics .
- Pharmacological Evaluation : Another evaluation demonstrated that derivatives of this compound could inhibit specific enzymes involved in cancer metabolism, further supporting their potential as anticancer agents .
Scientific Research Applications
Applications in Scientific Research
-
Pharmaceutical Development
- Antiviral Agents : This compound is notably an intermediate in the synthesis of Ledipasvir, an antiviral medication used to treat hepatitis C. The structural components of (S)-tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate are crucial for the efficacy of Ledipasvir, which acts by inhibiting viral replication.
- Research on Mechanisms : Studies have indicated that the imidazole moiety plays a significant role in the biological activity of related compounds, suggesting that modifications to this part of the molecule can lead to variations in potency and selectivity against viral targets.
-
Synthetic Chemistry
- Intermediate Synthesis : As an intermediate, this compound is pivotal in multi-step synthetic pathways that lead to more complex molecules. Its synthesis involves various chemical reactions including alkylation and cyclization processes.
- Structure Activity Relationship (SAR) Studies : Researchers utilize this compound to explore SARs, helping to identify how different structural modifications can enhance or diminish biological activity.
-
Material Science
- Fluorescent Probes : The difluorofluorene component provides potential applications in material science as a fluorescent probe due to its unique optical properties. Such probes are valuable in biological imaging and sensing applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with three structurally related analogs from :
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Differences |
|---|---|---|---|---|
| (S)-tert-butyl 6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate (1441670-89-8) | C₂₇H₂₆BrF₂N₃O₂ | 542.42 | Bromo, difluoro-fluorenyl, imidazole, tert-butyl carbamate | Reference compound |
| (3S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (291775-59-2) | C₁₂H₁₉NO₄ | 241.28 | Bicyclo[2.2.1]heptane, carboxylic acid, tert-butyl carbamate | Lacks halogenated fluorenyl group; smaller bicyclic core |
| (1R,3S,4S)-3-(6-Bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (1256387-74-2) | C₁₈H₂₀BrN₃O₂ | 398.28 | Bromo-benzimidazole, bicyclo[2.2.1]heptane | Benzimidazole instead of imidazole; no fluorine substituents |
| (1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (1256387-87-7) | C₂₆H₃₅BN₃O₄ | 464.39 | Boronate ester, benzimidazole, bicyclo[2.2.1]heptane | Boronate ester enhances cross-coupling reactivity |
Key Observations
Core Structure Variations: The target compound features a 5-azaspiro[2.4]heptane core, while analogs use bicyclo[2.2.1]heptane or azaspiro[3.4]octane systems. The 7-bromo-9,9-difluoro-9H-fluoren-2-yl group in the target compound enhances electron-withdrawing effects and π-π stacking capabilities compared to non-halogenated benzimidazoles in analogs .
Boronates: The boronate ester in CAS 1256387-87-7 enables Suzuki-Miyaura cross-coupling reactions, making it versatile for further derivatization .
Biological Relevance :
Pharmacological Implications
- Lipophilicity : The target compound’s LogP (5.49) suggests favorable blood-brain barrier penetration, though excessive lipophilicity may hinder solubility .
- Fluorine Effects: The 9,9-difluoro group in the target compound enhances metabolic stability by resisting oxidative degradation, a feature absent in non-fluorinated analogs .
Spectroscopic Characterization
- NMR and MS : The target compound and analogs are characterized using ¹H/¹³C NMR and mass spectrometry (e.g., MS: 358.5 [M + H]+ for a related compound in ). Fluorine atoms in the target compound produce distinct ¹⁹F NMR signals .
Q & A
Basic Question: What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
Answer:
The synthesis involves multi-step reactions with sensitive intermediates, such as the spirocyclic azaspiro[2.4]heptane core and the bromo-difluorofluorenyl-imidazole moiety. Key challenges include:
- Steric hindrance during cyclization (e.g., forming the azaspiro ring), which requires optimized reaction conditions (e.g., high-dilution techniques or microwave-assisted synthesis) to favor intramolecular cyclization over polymerization .
- Halogen sensitivity : The 7-bromo group on the fluorene may undergo unintended substitution; using inert atmospheres (argon) and low-temperature conditions can mitigate this .
- Purification : Due to polar byproducts, reverse-phase flash chromatography (RP-FC) or preparative HPLC is recommended, as demonstrated in similar spirocyclic compounds (e.g., 31% yield after RP-FC purification) .
Advanced Question: How can researchers validate the stereochemical integrity of the (S)-configured azaspiro[2.4]heptane core during synthesis?
Answer:
Stereochemical validation requires a combination of:
- Chiral HPLC : To confirm enantiomeric excess (e.g., using a Chiralpak IA column with hexane/isopropanol gradients) .
- NMR analysis : Key diastereotopic proton signals (e.g., δ 3.67–4.50 ppm in CDCl₃ for spirocyclic protons) and coupling constants (e.g., J = 8.8–9.2 Hz) can confirm spatial arrangement .
- X-ray crystallography : For unambiguous confirmation, as applied to analogous tert-butyl carboxylate spirocycles .
Basic Question: What experimental strategies optimize solubility for in vitro assays, given the compound’s hydrophobic spirocyclic and fluorenyl groups?
Answer:
- Solvent selection : Use DMSO for initial stock solutions (e.g., 10 mM), followed by dilution in aqueous buffers with <1% DMSO to avoid cellular toxicity .
- Surfactants : Add 0.1% Tween-80 or cyclodextrins to enhance solubility in biological media .
- Temperature control : Pre-warm solutions to 37°C and sonicate to disrupt aggregates .
Advanced Question: How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved for this compound?
Answer:
- Cross-validation : Compare HRMS ([M+H]⁺ or [M+Na]⁺) with theoretical masses (e.g., ±1 ppm accuracy) to confirm molecular formula. For example, a 0.5 ppm discrepancy in HRMS was resolved by re-isolating the compound via RP-FC .
- Deuterated solvent effects : Re-run NMR in DMSO-d₆ or CD₃OD to resolve signal splitting caused by residual protons in CDCl₃ .
- 2D NMR (COSY, NOESY) : Map coupling networks to distinguish overlapping signals from impurities or diastereomers .
Basic Question: What are the stability concerns for long-term storage of this compound?
Answer:
- Degradation pathways : Hydrolysis of the tert-butyl carboxylate group in humid conditions or acidic/basic media.
- Storage : Aliquot and store at −80°C under argon, with desiccants (e.g., silica gel). Stability testing via LC-MS every 3 months is advised .
Advanced Question: How can computational methods (e.g., molecular dynamics) predict the compound’s interaction with biological targets like WDR5 or fluorene-binding proteins?
Answer:
- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 5IUS for WDR5) to model binding poses of the bromo-fluorenyl-imidazole moiety .
- Free-energy calculations (MM/PBSA) : Estimate binding affinities by simulating solvation effects on the spirocyclic core .
- Fluorescence quenching assays : Validate predictions by correlating computational ΔG values with experimental IC₅₀ data .
Basic Question: What analytical techniques are critical for characterizing intermediate purity?
Answer:
- TLC monitoring : Use silica gel plates with UV-active indicators (e.g., 254 nm) for real-time reaction tracking .
- LC-MS : Detect low-abundance byproducts (e.g., dehalogenated derivatives) with ESI+ ionization .
- Elemental analysis : Confirm C, H, N, Br, and F content within ±0.3% deviation .
Advanced Question: How can researchers address low yields in the final coupling step (e.g., imidazole-spirocycle conjugation)?
Answer:
- Catalyst optimization : Switch from HATU to COMU or PyBOP for higher coupling efficiency (e.g., 65% → 85% yield in analogous reactions) .
- Protecting group strategy : Introduce temporary Boc or Fmoc groups on reactive amines to prevent side reactions .
- Microwave irradiation : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) .
Basic Question: What safety precautions are essential when handling this compound?
Answer:
- GHS compliance : While specific hazards are unclassified, assume toxicity based on structural analogs (e.g., fluorene derivatives). Use PPE (gloves, goggles) and work in a fume hood .
- Waste disposal : Halogenated waste containers for bromine-containing byproducts .
Advanced Question: How can isotopic labeling (e.g., ¹³C, ¹⁹F) aid in metabolic or pharmacokinetic studies?
Answer:
- Synthetic incorporation : Introduce ¹³C at the spirocyclic carbonyl or ¹⁹F on the difluorofluorene for non-radioactive tracking .
- PET imaging : Use ¹⁸F-labeled analogs (e.g., replace Br with ¹⁸F) for in vivo distribution studies .
- NMR metabolomics : Track labeled metabolites in biofluids with ¹H-¹³C HSQC experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
